Product packaging for Potassium fluorosulfate(Cat. No.:CAS No. 13455-22-6)

Potassium fluorosulfate

Cat. No.: B079021
CAS No.: 13455-22-6
M. Wt: 139.17 g/mol
InChI Key: FKWIINXRTKQRQG-UHFFFAOYSA-N
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Description

Potassium fluorosulfate (KSO₃F) is a versatile and highly reactive inorganic salt valued in research for its role as a robust source of the fluorosulfate (SO₃F⁻) anion. Its primary research applications center on its utility as a mild and selective fluorinating agent and a precursor for the synthesis of other fluorosulfate salts and main-group element compounds. In organic and organometallic synthesis, this compound serves as an effective reagent for converting chlorides, bromides, or iodides into their corresponding fluorides via nucleophilic substitution, often with higher stability and easier handling compared to more aggressive fluorinating agents like HF or metal fluorides. Furthermore, it is a key starting material for generating covalent fluorosulfates (ROSO₂F), which are useful as alkylating agents or as stable intermediates in complex synthetic pathways. In materials science, researchers investigate this compound for its potential in solid-state ionics and as a component in the development of novel electrolytes for advanced battery systems. Its mechanism of action typically involves nucleophilic attack of the fluorosulfate anion or its decomposition products, facilitating the introduction of fluorine atoms or the construction of sulfur(VI)-fluoride functional groups. This compound is essential for chemists and material scientists exploring new fluorination methodologies, developing sulfur-fluorine chemistry, and engineering functional materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FHKO3S B079021 Potassium fluorosulfate CAS No. 13455-22-6

Properties

CAS No.

13455-22-6

Molecular Formula

FHKO3S

Molecular Weight

139.17 g/mol

InChI

InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4);

InChI Key

FKWIINXRTKQRQG-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)F.[K+]

Isomeric SMILES

[O-]S(=O)(=O)F.[K+]

Canonical SMILES

OS(=O)(=O)F.[K]

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies for Potassium Fluorosulfate and Its Derivatives

Preparation of Potassium Fluorosulfate (B1228806)

The synthesis of the inorganic salt, potassium fluorosulfate (KSO₃F), is primarily achieved through the reaction of an alkali metal halide with fluorosulfuric acid. This method relies on the principles of acid-base and displacement reactions.

A general and effective method for preparing fluorosulfate salts involves the reaction of a metal chloride with anhydrous fluorosulfuric acid (HSO₃F) wikipedia.org. In the specific case of this compound, potassium chloride (KCl) is treated with fluorosulfuric acid. The reaction proceeds as a displacement, where the chloride in the salt is replaced by the fluorosulfate anion (SO₃F⁻), generating hydrogen chloride (HCl) gas as a byproduct wikipedia.org.

The chemical equation for this synthesis is: KCl + HSO₃F → KSO₃F + HCl(g)

This straightforward approach allows for the formation of the this compound salt. The fluorosulfate anion is isoelectronic with the sulfate (B86663) anion and is considered a weakly coordinating anion wikipedia.org.

The success of the synthesis described above is highly dependent on the stoichiometry of the reactants and the specific reaction conditions employed. A 1:1 molar ratio between potassium chloride and fluorosulfuric acid is theoretically required for the complete conversion to this compound.

Key reaction conditions include:

Anhydrous Conditions: The use of anhydrous fluorosulfuric acid is crucial. The presence of water would lead to the hydrolysis of fluorosulfuric acid, reducing the yield of the desired product wikipedia.org.

Temperature Control: While specific temperatures for this reaction are not detailed in the provided sources, acid-salt reactions of this nature often require careful temperature management to control the reaction rate and prevent undesirable side reactions.

Removal of Byproduct: The reaction produces hydrogen chloride as a gas wikipedia.org. Efficient removal of this gaseous byproduct is essential to drive the reaction equilibrium towards the products, according to Le Châtelier's principle, ensuring a high yield of this compound.

Synthesis of Fluorosulfate Derivatives

Organic fluorosulfates, particularly aryl and alkyl fluorosulfates, are valuable intermediates in organic synthesis. Their preparation involves the reaction of alcohols or phenols with various fluorosulfonating agents.

Sulfuryl fluoride (B91410) (SO₂F₂) has emerged as a key reagent for the synthesis of fluorosulfate derivatives from phenols and alcohols. This method is noted for its efficiency and reliability, often proceeding with high yields under weakly basic conditions. The general reaction involves bubbling SO₂F₂ gas through a solution of the alcohol or phenol (B47542) in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA).

Recent advancements have focused on safer handling of the toxic and gaseous SO₂F₂. One innovative approach involves the ex situ generation of sulfuryl fluoride from a solid precursor, 1,1′-sulfonyldiimidazole (SDI), within a two-chamber reactor. This method circumvents the need for direct handling of the gas and has been successfully applied to a variety of phenols and hydroxylated heteroarenes, affording good to excellent yields.

Synthesis of Aryl Fluorosulfates using ex situ Generated SO₂F₂
Substrate (Phenol)BaseSolventYield (%)
PhenolDBUAcetonitrile95
4-MethoxyphenolDBUAcetonitrile98
4-NitrophenolDBUAcetonitrile92
EstroneDBUAcetonitrile85

Fluorosulfonic acid (HSO₃F) and its anhydride, (SO₂F)₂O, are also employed for the synthesis of fluorosulfate derivatives from phenols and alcohols. These reagents are highly reactive and effective fluorosulfonating agents. The reaction of a phenol or alcohol with fluorosulfonic anhydride, typically in the presence of a base at low temperatures, provides the corresponding aryl or alkyl fluorosulfate. Historically, this has been one of the primary methods for accessing these compounds.

Sulfuryl chloride fluoride (SO₂ClF) serves as another precursor for the synthesis of fluorosulfate derivatives. Similar to other methods, the reaction involves treating a phenol or phenolate (B1203915) with SO₂ClF, usually in the presence of a base and at low temperatures, to yield the desired aryl fluorosulfate. This reagent offers an alternative pathway to the fluorosulfate functional group, expanding the toolkit available to synthetic chemists.

Green and Efficient Protocols for Fluorosulfonyl Group Installation

The development of environmentally benign and efficient methods for the installation of the fluorosulfonyl group (-SO₂F) is a significant area of focus in modern synthetic chemistry. osaka-u.ac.jpsciencedaily.comresearchgate.net Traditional methods often rely on hazardous reagents such as sulfuryl fluoride (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). researchgate.netacs.org Recent research has led to greener alternatives that utilize safer, more stable, and readily available starting materials. osaka-u.ac.jpsciencedaily.comresearchgate.net

One prominent green strategy involves the use of potassium fluoride (KF) as the sole fluorine source in conjunction with an environmentally friendly oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). researchgate.net This approach allows for the synthesis of sulfonyl fluorides from stable substrates like thiols and disulfides, producing only non-toxic salts such as NaCl and KCl as byproducts. osaka-u.ac.jpsciencedaily.com This method is scalable and can be performed at ambient temperatures, representing a significant improvement over traditional protocols. researchgate.net

Another efficient protocol involves the ex situ generation of gaseous sulfuryl fluoride from a solid precursor, 1,1′-sulfonyldiimidazole (SDI). organic-chemistry.orgsim2.be This technique, often carried out in a two-chamber reactor, avoids the direct handling of toxic SO₂F₂ gas. organic-chemistry.orgsim2.be The gas is generated in one chamber and consumed in the other to react with phenols or hydroxylated heteroarenes, affording aryl fluorosulfates in good to excellent yields. organic-chemistry.orgsim2.be Optimization of this method has shown that using trifluoroacetic acid can significantly reduce the required amounts of reagents. sim2.be

Solid fluorosulfuryl donors have also emerged as practical and efficient reagents. organic-chemistry.org For instance, the shelf-stable, crystalline reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) can be used for the synthesis of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. researchgate.net Similarly, a solid fluorosulfuryl imidazolium (B1220033) triflate salt has been developed as an effective SO₂F– donating reagent for phenols and amines. acs.org These solid reagents simplify handling procedures and enhance the accessibility of fluorosulfate compounds. acs.orgorganic-chemistry.org

The table below summarizes key features of these green and efficient protocols.

ProtocolKey ReagentsSubstratesAdvantages
KF/NaOCl·5H₂O SystemPotassium Fluoride, Sodium Hypochlorite PentahydrateThiols, DisulfidesUses non-toxic reagents, produces benign byproducts, scalable, ambient temperature. researchgate.net
Ex Situ SO₂F₂ Generation1,1′-Sulfonyldiimidazole (SDI), KF, AcidPhenols, HeteroarenesAvoids direct handling of SO₂F₂ gas, high yields. organic-chemistry.orgsim2.be
Solid Fluorosulfuryl Donors (e.g., AISF)[4-(acetylamino)phenyl]imidodisulfuryl difluoridePhenols, AminesShelf-stable, crystalline reagent, mild reaction conditions. acs.orgresearchgate.net

One-Pot and Stepwise Synthetic Strategies for Fluorosulfate Derivatives

The synthesis of fluorosulfate derivatives can be accomplished through both one-pot and stepwise procedures, with the choice of strategy often depending on the specific substrate and desired yield. mdpi.com While one-pot syntheses offer the advantage of procedural simplicity and time efficiency, they can sometimes result in lower yields compared to their stepwise counterparts. mdpi.com

A case study in the synthesis of 1,4-naphthoquinone-based fluorosulfates illustrates this trade-off. mdpi.com An attempted one-pot synthesis, where the initial silylation of the naphthoquinone derivative was followed by the introduction of reagents for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction in the same vessel, resulted in low yields of the final fluorosulfate products (22-32%). mdpi.com

In contrast, a stepwise approach, which involves the isolation of the intermediate silyl (B83357) ether derivatives before proceeding with the SuFEx reaction, proved to be significantly more effective. mdpi.com The synthesis of silylated hydroxyphenylamino derivatives using tert-butyldimethylsilyl chloride (TBSCl) followed by their reaction with SO₂F₂ generated in situ led to substantially higher yields of the target 1,4-naphthoquinone (B94277) fluorosulfates (85-95%). mdpi.com The success of this stepwise method is attributed to the high reactivity of the isolated silyl derivatives in SuFEx reactions, driven by the formation of the strong silicon-fluorine bond. mdpi.com

The general schemes for these strategies are outlined below:

Stepwise Synthesis of 1,4-Naphthoquinone Fluorosulfates mdpi.com

Silylation: Reaction of the hydroxyphenylamino-naphthoquinone precursor with a silylating agent (e.g., TBSCl) to form the corresponding silyl ether.

Isolation: Purification and isolation of the intermediate silyl ether.

SuFEx Reaction: Reaction of the isolated silyl ether with SO₂F₂ (generated in situ from SDI, KF, and an acid in a two-chamber reactor) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final fluorosulfate derivative.

One-Pot Synthesis of 1,4-Naphthoquinone Fluorosulfates mdpi.com

Silylation: The silylation reaction is carried out in one chamber of a reactor.

In Situ SuFEx: Upon completion of silylation (monitored by TLC), the base (DBU) is added to the same chamber, while the SO₂F₂ generating reagents (SDI, KF) are placed in the second chamber. An acid is then added to the second chamber to initiate gas formation and the subsequent SuFEx reaction.

The significant difference in yields highlights that for certain substrates, the isolation of intermediates is a necessary step to achieve efficient synthesis. mdpi.com

Solid-Phase Synthesis of Fluorosulfate-Containing Compounds

Solid-phase synthesis (SPS) has emerged as a powerful technique for the efficient generation of libraries of fluorosulfate-containing compounds, particularly for applications in chemoproteomics and drug discovery. researchgate.netstanford.edunih.govacs.org This methodology allows for the modular and rapid assembly of complex molecules, such as macrocyclic peptides and small molecule arrays, containing the fluorosulfate electrophile. stanford.edunih.govacs.org

The utility of SPS is demonstrated in the creation of libraries of macrocyclic peptides incorporating a fluorosulfate (OSF) group. stanford.edunih.gov This is achieved by first synthesizing an Fmoc-protected unnatural amino acid building block that contains the fluorosulfate moiety, such as Fmoc-fluorosulfated tyrosine (Fmoc-Tyrosine(OSF)-OH). stanford.edu This building block can then be incorporated into peptide sequences on a solid support using standard peptide synthesis protocols. stanford.edunih.gov The modular nature of this on-resin synthesis facilitates the rapid generation of diverse libraries of covalent macrocycles that can be screened for biological activity. stanford.edunih.gov

Furthermore, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been successfully adapted for solid-phase synthesis to create arrays of biologically active small molecules. acs.org In this strategy, an aryl fluorosulfate functionality can be used as a "hub" for diversification. acs.org A molecule is attached to the solid support, and SuFEx chemistry is employed to react it with various phenols, generating a library of compounds with diverse functionalities. acs.org This approach was successfully used to synthesize a library of 84 hydroxamic acid-containing small molecules, which yielded potent inhibitors of histone deacetylase (HDAC) enzymes. acs.org

Key steps in the solid-phase synthesis of fluorosulfate compounds include:

Building Block Synthesis: Preparation of a protected amino acid or other molecular scaffold containing the fluorosulfate group. stanford.edu

On-Resin Assembly: Stepwise addition of building blocks to a growing chain attached to a solid support. stanford.eduacs.org

Diversification: Use of reactions like SuFEx to introduce a variety of chemical groups. acs.org

Cleavage and Purification: Release of the final compounds from the solid support.

The solid-phase approach offers significant advantages, including simplified purification procedures and the potential for high-throughput synthesis, making it an ideal strategy for generating large and diverse libraries of fluorosulfate-containing compounds for screening purposes. researchgate.netstanford.eduacs.org

Synthesis of Metal Fluorosulfates (e.g., KFeSO₄F, LiFeSO₄F)

Metal fluorosulfates, particularly those of iron, are of significant interest as cathode materials for potassium-ion and lithium-ion batteries. acs.orgacs.orgdiva-portal.org Various synthetic methods have been developed to produce these materials, often targeting specific polymorphs with desirable electrochemical properties.

Potassium Iron Fluorosulfate (KFeSO₄F): KFeSO₄F is typically synthesized via a conventional solid-state reaction. acs.org This method involves the following steps:

Precursor Mixing: Stoichiometric amounts of potassium fluoride (KF), anhydrous iron(II) sulfate (FeSO₄), and sometimes a dopant precursor like magnesium sulfate (MgSO₄) are mixed. acs.org Anhydrous FeSO₄ is crucial for the successful synthesis of KFeSO₄F. researchgate.net

Ball-Milling: The precursor mixture is subjected to high-energy ball-milling for several hours to ensure intimate mixing and reduce particle size. acs.org

Calcination: The milled powder is then calcined at elevated temperatures (e.g., 400 °C) for an extended period (e.g., 7 hours) under an inert argon atmosphere to yield the final KFeSO₄F product. acs.org

This solid-state method has been used to synthesize both pure and Mg-doped KFeSO₄F, with the latter showing enhanced electrochemical performance. acs.org A facile solvothermal synthesis route has also been reported as a less time-consuming alternative to the solid-state method. researchgate.net

Lithium Iron Fluorosulfate (LiFeSO₄F): LiFeSO₄F exists in different polymorphic forms, such as the tavorite and triplite structures, and various methods have been employed to synthesize them. diva-portal.orgdiva-portal.org

Solid-State Reaction: A simple and fast solid-state reaction can be used by high-energy ball milling of precursors like FeSO₄·7H₂O and lithium fluoride (LiF). researchgate.net Introducing an excess of LiF can help in obtaining a relatively pure LiFeSO₄F phase. researchgate.net

Solvothermal/Ionothermal Synthesis: The tavorite structure of LiFeSO₄F (t-LFSF) is often prepared using a solvothermal method in a polyol medium like triethylene glycol (TEG). diva-portal.orgresearchgate.net The reaction typically involves precursors such as ferrous sulfate monohydrate (FeSO₄·H₂O) and LiF. diva-portal.orgresearchgate.net In situ X-ray diffraction studies have shown that the formation of t-LFSF from FeSO₄·H₂O likely proceeds through a topotactic reaction mechanism. diva-portal.orgdiva-portal.org Solvothermal routes are considered advantageous as they offer greater control over the chemistry compared to solid-state or ionothermal methods. researchgate.net

The table below provides a comparative overview of the synthesis methods for these metal fluorosulfates.

CompoundSynthetic MethodPrecursorsKey ConditionsResulting Structure
KFeSO₄F Solid-State ReactionKF, anhydrous FeSO₄, (MgSO₄)Ball-milling, Calcination at 400°C in Ar. acs.orgOrthorhombic
LiFeSO₄F Solid-State ReactionFeSO₄·7H₂O, LiFHigh-energy ball milling. researchgate.netMonoclinic (Triplite)
LiFeSO₄F Solvothermal SynthesisFeSO₄·H₂O, LiFTriethylene glycol (TEG) medium. diva-portal.orgresearchgate.netTavorite

These synthetic strategies are crucial for producing high-quality metal fluorosulfate materials for advanced energy storage applications. acs.orgdiva-portal.org

Structural Elucidation and Characterization Techniques

Crystallographic Investigations

The precise three-dimensional arrangement of atoms in potassium fluorosulfate (B1228806) has been determined through detailed crystallographic studies. These investigations provide fundamental insights into its solid-state structure, including the geometry of its constituent ions and their packing in the crystal lattice.

Crystals of potassium fluorosulfate (KSO₃F) belong to the orthorhombic crystal system. rsc.orgwikipedia.org The specific space group was identified as Pnma. rsc.orgwikipedia.org This space group assignment defines the symmetry elements present within the crystal, which dictates the arrangement of atoms in the unit cell.

The dimensions of the unit cell for this compound have been determined using X-ray diffraction techniques. rsc.org The structure consists of four formula units (Z = 4) per unit cell. rsc.orgwikipedia.org The specific lattice parameters are detailed in the table below.

ParameterValue (Å)
a8.62
b5.84
c7.35
Data sourced from O'Sullivan, Thompson, and Trotter (1967). rsc.org

The crystal structure consists of potassium cations (K⁺) and fluorosulfate anions (SO₃F⁻) arranged in a specific lattice. The potassium ion is surrounded by twelve neighboring atoms from the fluorosulfate groups. rsc.org This coordination sphere includes both oxygen and fluorine atoms, which are located at distances ranging from 2.81 to 3.55 Å from the potassium ion. rsc.org

A notable feature of the this compound crystal structure is the disordered arrangement of the fluorosulfate anion. rsc.org In the crystal, the anion is positioned in such a way that it exhibits an apparent C₂ᵥ symmetry. However, the symmetry of an isolated fluorosulfate anion is considered to be C₃ᵥ. rsc.org This discrepancy indicates that the anions are statistically disordered within the crystal lattice to conform to the higher symmetry of their crystallographic sites.

The dimensions of the fluorosulfate anion were derived from the crystallographic data, with corrections made for the effects of rotational oscillation. rsc.org The sulfur-oxygen (S-O) bond length of 1.43 Å suggests significant double-bond character (approximately 67%). rsc.org In contrast, the sulfur-fluorine (S-F) bond length of 1.58 Å is consistent with a single bond. rsc.org The bond angles within the tetrahedral anion reflect its geometry. rsc.org

Bond/AngleValue
S–O Bond Length1.43 ± 0.01 Å
S–F Bond Length1.58 ± 0.02 Å
O–S–O Bond Angle112.9°
F–S–O Bond Angle105.8°
Data sourced from O'Sullivan, Thompson, and Trotter (1967). rsc.org

The crystal structure of this compound is analogous to that of barium sulfate (B86663) (BaSO₄). rsc.orgwikipedia.org Both compounds crystallize in the same space group and exhibit similar structural arrangements, making them isostructural. The fluorosulfate ion (SO₃F⁻) is also similar in size and shape to the perchlorate (B79767) ion (ClO₄⁻), leading to similarities in the crystal structures of their respective salts. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the covalent bonds within the fluorosulfate anion. The frequencies of the vibrational modes are sensitive to the bond strengths, molecular geometry, and the local symmetry of the anion.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also reveals the vibrational modes of the molecule. For symmetric vibrations, Raman spectroscopy can often provide stronger and sharper signals than IR spectroscopy. Studies on solutions of alkali metal fluorosulfates in bromine(I) fluorosulfate have provided insight into the Raman spectral features of the fluorosulfate anion. acs.org The spectrum of the SO₃F⁻ anion in these solutions shows characteristic bands corresponding to its fundamental vibrational modes.

The fluorosulfate anion (SO₃F⁻) possesses C₃ᵥ symmetry, which governs the number and types of its vibrational modes. For a molecule with this symmetry, a total of 6 fundamental vibrational modes are expected, all of which are both Raman and infrared active. The assignment of these modes is based on their characteristic frequencies and polarization properties.

The fundamental vibrational modes of the fluorosulfate anion are generally assigned as follows:

ν₁(A₁): S-F Stretching: This mode corresponds to the symmetric stretching of the sulfur-fluorine bond.

ν₂(A₁): SO₃ Symmetric Stretching: This involves the symmetric stretching of the three sulfur-oxygen bonds.

ν₃(A₁): SO₃ Symmetric Bending (Umbrella): This is a symmetric deformation mode where the three oxygen atoms move in unison.

ν₄(E): SO₃ Asymmetric Stretching: This is a degenerate mode involving the out-of-phase stretching of the sulfur-oxygen bonds.

ν₅(E): SO₃ Asymmetric Bending (Rocking): This degenerate mode corresponds to the rocking motion of the SO₃ group.

ν₆(E): F-S-O Bending (Rocking): This is a degenerate bending mode involving the fluorine-sulfur-oxygen angle.

The following table summarizes the approximate frequency ranges for these fundamental modes based on spectroscopic data of fluorosulfate-containing compounds.

Vibrational ModeSymmetryDescriptionApproximate Frequency (cm⁻¹)
ν₁A₁S-F Stretch~715-850
ν₂A₁SO₃ Symmetric Stretch~1070-1080
ν₃A₁SO₃ Umbrella Bend~560-590
ν₄ESO₃ Asymmetric Stretch~1280-1300
ν₅ESO₃ Rocking~530-560
ν₆EF-S-O Rocking~410-430

Note: The exact frequencies for solid this compound may vary due to crystal lattice effects.

The fluorosulfate anion is generally considered to be a weakly coordinating anion. wikipedia.org In simple ionic salts like this compound, the interaction between the K⁺ cation and the SO₃F⁻ anion is primarily electrostatic. However, in complexes with metal centers, the fluorosulfate group can act as a ligand and coordinate in different ways. While not the primary state in KSO₃F, understanding these modes is crucial for interpreting spectra in more complex systems. The coordination can affect the symmetry of the anion, leading to splitting of degenerate vibrational modes and shifts in band positions. For instance, if the fluorosulfate anion coordinates to a metal center through one oxygen atom (monodentate), its symmetry is lowered from C₃ᵥ, which would be reflected in the IR and Raman spectra.

The vibrational frequencies of the fluorosulfate anion are sensitive to its chemical environment. Factors such as the nature of the cation in an ionic salt, the solvent, and the formation of complexes can lead to perturbations in the observed spectra. For example, in solutions of alkali metal fluorosulfates in bromine(I) fluorosulfate, changes in the Raman band contours are observed upon dissolution of the salts, suggesting interactions between the SO₃F⁻ ions and the solvent molecules. acs.org These interactions can lead to shifts in the vibrational frequencies and changes in the intensities of the spectral bands, providing information about solute-solvent associations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information at the atomic level. For this compound, ¹⁹F NMR is particularly informative due to the presence of the fluorine atom.

¹⁹F NMR spectroscopy is highly sensitive and covers a wide range of chemical shifts, making it an excellent tool for identifying fluorine-containing compounds. huji.ac.il The chemical shift of the fluorine nucleus in the fluorosulfate group is influenced by its electronic environment. Studies of various compounds containing the fluorosulfate group have shown that the ¹⁹F NMR resonance for the fluorine bonded to sulfur typically appears in a characteristic region of the spectrum. acs.orgelectronicsandbooks.com

Solution-State ¹H and ¹⁹F NMR Studies

Solution-state NMR is crucial for confirming the molecular structure of fluorosulfate-containing species. The ¹⁹F nucleus is particularly well-suited for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, which results in high sensitivity. nih.gov

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups. ucsb.edu
Functional GroupTypical ¹⁹F Chemical Shift Range (ppm) vs. CFCl₃
-OSO₂F (Fluorosulfate)~ -50
-CF₃+40 to +80
-CF₂-+80 to +140
Aromatic-F+80 to +170
-C(O)F-70 to -20

Application of NMR in Mechanistic Investigations

NMR spectroscopy is an invaluable tool for studying reaction mechanisms and kinetics, as it allows for the real-time monitoring of reactants, intermediates, and products. nih.gov In reactions involving fluorosulfates or sulfonyl fluorides, ¹⁹F NMR is particularly effective. ucla.edu

By acquiring spectra at different time points during a reaction, researchers can track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction rates and the identification of transient intermediates that may not be isolable. For instance, in deoxyfluorination reactions using sulfonyl fluorides, ¹⁹F NMR is used to rapidly and accurately determine the yield of fluorinated products directly from the reaction mixture. ucla.edu This approach streamlines the process of screening different reagents and conditions, helping to map the complex reaction landscape and elucidate the underlying mechanisms. ucla.edu

Characterization of Fluorosulfate Conjugates and Derivatives via NMR

When the fluorosulfate group is attached to a larger molecule, such as in the synthesis of pharmaceuticals or functional materials, NMR is essential for confirming the structure of the resulting conjugate. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the new molecule.

For example, in the characterization of newly synthesized fluorocarbon sulfonyl fluorides (RSO₂F), ¹³C NMR is used to identify the carbon atoms adjacent to the sulfonyl fluoride (B91410) group. pdx.edu The electronegativity of the -SO₂F group influences the chemical shifts of nearby carbon and hydrogen atoms, providing structural confirmation. pdx.edu Similarly, infrared spectroscopy, ¹H NMR, ¹⁹F NMR, and mass spectrometry are collectively used to provide unequivocal evidence for the assigned structures of new complex fluorosulfate derivatives. pdx.edu

Other Advanced Characterization Techniques for Fluorosulfates

Beyond NMR, other techniques are vital for a full characterization of this compound, especially in its solid, polycrystalline state.

X-ray Diffraction (XRD) for Polycrystalline Materials

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. For a polycrystalline powder like this compound, powder XRD (PXRD) provides a unique fingerprint based on the material's crystal lattice.

The sample is exposed to X-rays, and the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is recorded. This pattern is characteristic of the crystalline phases present. researchgate.net By analyzing the positions and intensities of the diffraction peaks, one can determine the lattice parameters, unit cell type (e.g., cubic, orthorhombic), and space group of the crystal structure. tjlarrechea.comresearchgate.net For potassium salts like potassium chloride (KCl), XRD patterns are used to calculate the lattice constant and confirm the crystal structure, such as face-centered cubic (FCC). tjlarrechea.comyoutube.com This same methodology is applied to this compound to confirm its phase purity and determine its precise crystal structure. nih.gov

Table 2: Hypothetical XRD Data for a Polycrystalline Cubic Potassium Salt.
Peak Position (2θ)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
28.33.15100(200)
40.52.2365(220)
50.21.8230(222)
58.61.5715(400)
66.51.4025(420)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Electron microscopy techniques are used to visualize the physical form and structure of materials at high magnification.

Scanning Electron Microscopy (SEM) provides detailed images of the surface of a material. contractlaboratory.com In SEM, a focused beam of electrons scans the sample's surface, generating signals that reveal information about surface topography, morphology (particle shape and size), and composition. thermofisher.comtescan-analytics.com For this compound powder, SEM would be used to characterize the shape of the crystals, their size distribution, and the degree of agglomeration. SEM typically provides three-dimensional-like images of the sample surface. thermofisher.com

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of a material. contractlaboratory.com A broad beam of electrons is transmitted through an ultrathin sample (typically less than 100 nm thick). fiveable.me The resulting image reveals details about crystal structure, defects, and morphology at a much higher resolution than SEM, even down to the atomic level. thermofisher.comfiveable.me For this compound, TEM could be used to examine the internal crystallographic structure of individual nanoparticles or to identify crystal defects.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within a material. mdpi.com When a sample is irradiated with X-rays, it emits core-level electrons with kinetic energies characteristic of the element and its oxidation state.

For this compound (KSO₃F), XPS would be used to:

Confirm Elemental Composition : The presence of potassium, sulfur, oxygen, and fluorine would be verified by the detection of their respective core-level photoelectrons (e.g., K 2p, S 2p, O 1s, F 1s).

Determine Valence States : The exact binding energy of these photoelectrons provides information about the oxidation state. For potassium, the K 2p peak position confirms its presence as the K⁺ ion. thermofisher.comresearchgate.net Analysis of the S 2p peak would confirm that sulfur is in the +6 oxidation state, characteristic of a sulfate/fluorosulfate environment. The O 1s and F 1s spectra would provide information about their bonding environments. This ability to probe the chemical state is a key strength of XPS. mdpi.comacs.org

Table 3: Expected Core Levels and Representative Binding Energies for Elements in this compound.
ElementCore LevelExpected Binding Energy (eV)Information Provided
Potassium (K)K 2p₃/₂~293Confirms K⁺ ionic state thermofisher.com
Sulfur (S)S 2p~169-170Indicates S⁶⁺ oxidation state in a sulfate/sulfonate environment
Oxygen (O)O 1s~532-533Relates to S-O bonding
Fluorine (F)F 1s~688-689Relates to S-F covalent bond

Mössbauer Spectroscopy in Metal Fluorosulfate Studies

Mössbauer spectroscopy is a powerful technique for investigating the local chemical environment of specific atomic nuclei, providing valuable insights into oxidation states, coordination symmetry, and magnetic properties of materials. caltech.educarleton.edu This method relies on the Mössbauer effect, which involves the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. wikipedia.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. libretexts.org

The isomer shift is sensitive to the electron density at the nucleus, which is influenced by the oxidation state and the covalency of the bonds. libretexts.orgmdpi.com Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherically symmetric electric field gradient at the nucleus, providing information about the local symmetry of the metal site. mdpi.com In magnetically ordered materials, the nuclear energy levels are split by the hyperfine magnetic field, leading to a sextet of absorption lines. carleton.edu This technique is particularly effective for isotopes such as 57Fe and 119Sn, making it a valuable tool for studying iron and tin compounds. caltech.edu

Investigations of Tin(II) Fluorosulfate

119Sn Mössbauer spectroscopy has been instrumental in elucidating the structural characteristics of tin(II) fluorosulfate, Sn(SO3F)2. The spectrum of this compound exhibits a significant quadrupole splitting, which is indicative of a distorted electronic environment around the tin atom. This distortion is attributed to the presence of a stereochemically active non-bonding pair of electrons on the Sn(II) ion.

The measured isomer shift for Sn(SO3F)2 provides information about the s-electron density at the tin nucleus and suggests a degree of covalent character in the Sn-O bonds. These findings, combined with vibrational spectroscopy, support a polymeric structure for tin(II) fluorosulfate where the fluorosulfate groups act as bridging ligands, creating a complex coordination environment around the tin center.

CompoundIsotopeIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference Compound
Tin(II) fluorosulfate (Sn(SO3F)2)119Sn+3.981.15SnO2

Studies of Iron Fluorosulfates

While iron fluorosulfates such as iron(II) fluorosulfate (Fe(SO3F)2) and iron(III) fluorosulfate (Fe(SO3F)3) have been synthesized, detailed 57Fe Mössbauer spectroscopic studies are less commonly reported in the literature. However, insights into their expected Mössbauer parameters can be inferred by comparison with their well-studied sulfate analogues, iron(II) sulfate (FeSO4) and iron(III) sulfate (Fe2(SO4)3). wisc.edu

For high-spin iron(II) compounds like FeSO4, the 57Fe Mössbauer spectrum typically shows a large isomer shift and a significant quadrupole splitting. wisc.edu The large isomer shift is characteristic of the +2 oxidation state, and the quadrupole splitting arises from the non-spherically symmetric d-electron distribution of the Fe2+ ion and the distortion of the octahedral coordination environment. In the case of Fe(SO3F)2, the highly electronegative fluorosulfate group is expected to withdraw electron density from the iron center, which would likely lead to a decrease in the isomer shift compared to FeSO4.

For high-spin iron(III) compounds, such as Fe2(SO4)3, the Fe3+ ion has a spherically symmetric d5 electron configuration. Consequently, any observed quadrupole splitting is primarily due to asymmetries in the crystal lattice. wisc.edu The isomer shift for Fe3+ is typically much lower than for Fe2+, reflecting the higher oxidation state and lower s-electron density at the nucleus. libretexts.org For Fe(SO3F)3, a further reduction in the isomer shift would be anticipated due to the inductive effect of the fluorosulfate ligand.

CompoundIsotopeIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference Compound
Iron(II) sulfate (FeSO4)57Fe~1.25~3.20Metallic Iron
Iron(III) sulfate (Fe2(SO4)3)57Fe~0.45~0.40Metallic Iron

Applications in Advanced Materials and Synthetic Chemistry Research

Electrochemical Applications

The fluorosulfate (B1228806) group's electrochemical stability and influence on ion mobility make it a valuable component in the development of next-generation energy storage devices.

Fluorosulfate-based salts are key components in advanced electrolyte formulations for potassium-ion batteries (KIBs) and other electrochemical systems. Salts like potassium bis(fluorosulfonyl)imide (KFSI) exhibit high ionic conductivity and good solubility in non-aqueous solvents, which are desirable properties for electrolytes. researchgate.netmsesupplies.com KFSI-containing electrolytes, in particular, have been shown to form a stable solid-electrolyte interphase (SEI) on electrode surfaces. researchgate.net This stable SEI layer is crucial for the long-term cycling stability of electrode materials. researchgate.net The high ionic conductivity of bis(fluorosulfonyl)imide-based electrolytes contributes to improved battery performance, including better rate capability and efficiency. mit.edu

Table 1: Comparison of Potassium Salts Used in Battery Electrolytes
Salt NameAbbreviationKey Properties
Potassium bis(fluorosulfonyl)imideKFSIHigh ionic conductivity, forms stable SEI layer. researchgate.netmsesupplies.com
Potassium HexafluorophosphateKPF6Commonly used, but can be less stable.
Potassium bis(trifluoromethylsulfonyl)imideKTFSIHigh solubility in non-aqueous solvents.

Potassium iron sulfate (B86663) fluoride (B91410) (KFeSO4F) has emerged as a promising high-voltage cathode material for potassium-ion batteries. acs.orgacs.org This compound features a robust polyanionic framework that provides a unique three-dimensional conduction pathway for potassium ions. researchgate.net KFeSO4F is noted for its high theoretical capacity and a high operating voltage plateau, making it an attractive candidate for high-energy-density batteries. researchgate.net

Research has focused on overcoming the material's intrinsically moderate electronic conductivity. acs.orgacs.org Strategies such as doping the iron sites with other metals, like magnesium (Mg), have been employed to tune the material's crystallinity and enhance both ionic and electronic conductivity. acs.org Composites of KFeSO4F with conductive materials like carbon nanotubes or graphene have also been developed to improve electrochemical performance. acs.orgnih.gov Operando and ex situ analyses have revealed that KFeSO4F undergoes a reversible potassium extraction/insertion process during charging and discharging, with minimal volume change, which contributes to excellent cycling stability. researchgate.net

Table 2: Electrochemical Properties of KFeSO4F-Based Cathodes
MaterialRateInitial Discharge Capacity (mAh g⁻¹)Key Findings
KFe₀.₉₅Mg₀.₀₅SO₄F/CNT0.05C118Mg-doping narrows the band gap and enhances performance. acs.org
KFe₀.₉₅Mg₀.₀₅SO₄F/CNT0.1C107Shows good capacity retention over 100 cycles. acs.org
Graphene-KFeSO₄F--Demonstrates excellent cycling stability due to insignificant volume change (~1.2%). researchgate.net

The electrochemical properties of organic molecules can be significantly altered by the introduction of a fluorosulfate group. The fluorosulfate moiety is less reactive than a sulfonyl fluoride due to the resonance stabilization provided by the adjacent oxygen atom. nih.govacs.org This relative stability allows for its incorporation into complex molecules whose electrochemical behavior can then be studied.

For example, the electrochemical properties of novel 1,4-naphthoquinone (B94277) fluorosulfate derivatives have been investigated. The redox properties of these compounds, which are critical to their biological activity, can be studied using techniques like cyclic voltammetry. Such studies help in understanding the electron transfer processes that these molecules can undergo.

Polymer and Materials Science

The unique reactivity of the sulfur(VI)-fluoride bond is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for creating high-performance polymers and modifying existing materials.

Fluorosulfate chemistry plays a crucial role in the synthesis of polysulfates and polysulfonates through the SuFEx reaction. acs.org This type of polycondensation reaction typically involves the coupling of monomers containing fluorosulfate groups with monomers containing aryl silyl (B83357) ether groups. rsc.org The process is highly efficient and reliable, allowing for the creation of stable sulfate and sulfonate linkages in the polymer backbone. acs.org

The development of SuFEx polymerization has provided access to new classes of S(VI)-polymers, including polysulfates, polysulfonates, and polysulfamides. acs.org The versatility of this chemistry allows for the synthesis of polymers with precisely controlled molecular weights and a wide range of functional groups, leading to materials with tailored properties for various applications. acs.orgacs.org The resulting polymers often exhibit excellent thermal stability and, in some cases, can be designed for degradability. acs.org

Post-polymerization modification (PPM) is a powerful strategy for creating functional materials by chemically altering a pre-existing polymer. SuFEx click chemistry has emerged as a robust and versatile tool for PPM. nih.govrsc.org In this approach, polymers are first synthesized to include pendant fluorosulfate or sulfonyl fluoride groups. These groups serve as "handles" that can be selectively and efficiently reacted in a subsequent step to attach other molecules. acs.orgosti.gov

This method allows for the quantitative attachment of various functional units, such as fluorescent dyes, to the polymer backbone under mild conditions. acs.org The SuFEx reaction's orthogonality means it does not interfere with other reactive groups present on the polymer, enabling complex, multi-step functionalization. osti.govosti.gov This technique has been successfully applied to a variety of polymer scaffolds, including polystyrenes, polyacrylamides, and aliphatic polycarbonates, demonstrating its broad utility in creating advanced functional materials. rsc.orgacs.org

Table 3: SuFEx Chemistry in Post-Polymerization Modification
Polymer ScaffoldReactive GroupAttached Molecule/FunctionReference
PolystyreneFluorosulfate, Silyl EtherFluorescent Dyes acs.orgosti.gov
PolyacrylamideFluorosulfate, Silyl EtherFluorescent Dyes acs.org
ROMP-derived PolymersSulfonyl FluorideSilyl Ethers digitellinc.com
Aliphatic PolycarbonatesFluorosulfateVarious (as a platform for biomaterials) rsc.org

Advanced Synthetic Reagents and Building Blocks

Potassium fluorosulfate is recognized as a valuable reagent for fluorination in organic synthesis. chemimpex.com It serves as an effective fluorinating agent, enabling chemists to introduce fluorine atoms into various organic molecules. chemimpex.comchemimpex.com The introduction of fluorine can significantly alter a molecule's chemical, physical, and biological properties, often enhancing reactivity, stability, and bioavailability. chemimpex.comtcichemicals.com This is particularly beneficial in the pharmaceutical and agrochemical sectors, where fluorinated compounds often exhibit enhanced biological activity, leading to the development of more effective drugs and pesticides. chemimpex.comchemimpex.com

Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Nucleophilic agents, like this compound, utilize the fluoride anion as the reactive species. tcichemicals.com The compound's stability and reactivity make it a key reagent for producing specialty chemicals and durable, high-performance fluorinated materials such as polymers, which are known for their exceptional chemical resistance and thermal stability. chemimpex.comchemimpex.com

Aryl fluorosulfates, which can be readily synthesized from phenols and sulfuryl fluoride, are stable and highly reactive electrophiles. researchgate.net They have proven to be effective substrates in a wide array of organic transformations, serving as alternatives to traditional aryl halides and pseudohalides like triflates, mesylates, and tosylates. researchgate.net The versatility of fluorosulfates allows them to participate in various reactions, including:

Catalyzed amination researchgate.net

Cross-coupling reactions researchgate.net

Carbonylation researchgate.net

Hydrolysis and alcoholysis researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) reactions researchgate.net

The SuFEx reaction, a key "click chemistry" process, highlights the utility of the fluorosulfate group. acs.org This reaction involves the exchange of the fluoride on a sulfur(VI) center and has been used to create a vast array of compounds and polymers. rsc.orgnih.gov For example, aryl fluorosulfates react rapidly and quantitatively with aryl silyl ethers to generate diarylsulfates, with a volatile silyl fluoride as the only byproduct. rsc.org This clean and efficient transformation enables the assembly of complex molecules and polymers from diverse building blocks. rsc.org

The development of efficient methods for fluorine-18 (¹⁸F) labeling is crucial for positron emission tomography (PET), a powerful molecular imaging technique. nih.gov Aryl [¹⁸F]fluorosulfates have emerged as promising PET probes due to their stability under physiological conditions. nih.gov A significant advancement in this area is the use of Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) click chemistry for the ultrafast radiosynthesis of these compounds. nih.govnih.gov

This isotopic exchange method allows for the fully automated ¹⁸F-radiolabeling of a wide range of structurally and functionally diverse aryl fluorosulfates. nih.gov The reaction typically involves treating a precursor aryl fluorosulfate with potassium [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like [2.2.2]-cryptand. nih.gov Key features of this method include:

Speed: Complete radiochemical conversion can be achieved in as little as 30 seconds at room temperature. nih.gov

High Yield: The process provides excellent radiochemical yields (RCY), often in the range of 83–100%. nih.gov

High Molar Activity: It produces tracers with high molar activity, reaching up to 280 GBq/µmol. nih.gov

Simple Purification: The purification of the radiotracers is straightforward, requiring only a simple cartridge filtration instead of time-consuming HPLC. nih.gov

For example, the model substrate 3-ethynylphenyl fluorosulfate was successfully labeled with ¹⁸F using K[¹⁸F]F/[2.2.2]-cryptand in acetonitrile, achieving a reproducible RCY of 99.3 ± 0.6%. nih.gov This method has been applied to prepare ¹⁸F-labeled inhibitors targeting fibroblast activation protein (FAP), demonstrating its utility in developing novel PET tracers for cancer diagnosis. nih.gov An alternative, SO₂F₂-free synthesis of aryl [¹⁸F]fluorosulfates has also been developed, using phenolic precursors and cyclotron-produced ¹⁸F⁻, which shows good functional group tolerance. semanticscholar.orgacs.orgresearchgate.net

Table 2: Radiochemical Yields for ¹⁸F-Labeling via [¹⁸F]SuFEx An interactive table showcasing the efficiency of the [¹⁸F]SuFEx reaction for various aryl fluorosulfate precursors.

Precursor Radiochemical Yield (RCY) Molar Activity (Am) Reaction Time Reference
3-Ethynylphenyl fluorosulfate 99.3 ± 0.6% - 30 s nih.gov
FAPI Derivative ([¹⁸F]12) 39–56% (Activity Yield) 20–55 GBq/µmol - nih.gov
FAPI Derivative ([¹⁸F]13) 39–56% (Activity Yield) 20–55 GBq/µmol - nih.gov
4-Acetamidophenyl fluorosulfate Moderate to good 55 GBq/µmol - semanticscholar.orgresearchgate.net

The fluorosulfate group is a key functional handle for the design and synthesis of a wide range of chemically modified compounds. Its unique reactivity and stability make it an ideal component in "click chemistry" applications. researchgate.net Aryl fluorosulfates are readily prepared from inexpensive phenols and sulfuryl fluoride (SO₂F₂) gas under mild basic conditions, often with nearly quantitative yields. researchgate.net

One major application is in polymer synthesis. High-molecular-weight polysulfates are synthesized via the SuFEx reaction between aromatic bis(silyl ethers) and bis(fluorosulfates), yielding polymers with excellent mechanical and optical properties. nih.gov

In medicinal chemistry and chemical biology, the fluorosulfate "warhead" has been incorporated into various molecules to create covalent probes. acs.org For example, thirty-nine anticancer phenolic compounds were converted to their corresponding fluorosulfates, with three of the derivatives showing superior cytotoxicity compared to the parent compounds. acs.org To overcome the difficulty of handling gaseous SO₂F₂, shelf-stable reagents like fluorosulfuryl imidazolium (B1220033) triflate salt have been developed to efficiently deliver the SO₂F– group to phenols. acs.orgorganic-chemistry.org The fluorosulfate electrophile has also been incorporated into macrocyclic peptides through solid-phase synthesis to generate libraries of potential covalent ligands for chemoproteomic studies. stanford.edunih.gov

Furthermore, the fluorosulfate group can act as a latent version of a sulfate group in peptides and proteins. nih.gov L-fluorosulfotyrosine (fsY), a derivative of tyrosine, can be incorporated into proteins. nih.gov This allows for the study of protein sulfation, a key post-translational modification, as the fluorosulfate can be converted to a sulfate under specific physiological conditions. nih.gov

Applications in Chemical Biology and Proteomics (Focus on chemical methodology)

The fluorosulfate functional group has become a valuable tool in chemical biology and proteomics, primarily for its use as a "warhead" in covalent chemical probes. acs.org Aryl fluorosulfates exhibit a unique balance of aqueous stability and context-dependent reactivity, allowing them to form covalent bonds with specific amino acid residues—including tyrosine, lysine, serine, and histidine—within the functional sites of proteins. acs.org This selective reactivity is the foundation of several chemical proteomic methodologies.

One key application is in activity-based protein profiling (ABPP), a method used to investigate the functional states of proteins in complex biological systems. researchgate.net Probes containing a fluorosulfate electrophile can be used to map the interactome and gain insights into protein activity. For example, sulfonyl fluoride-based probes have been used to label functional tyrosine residues in glutathione transferases (GSTs) within crude plant and animal proteomes, demonstrating high selectivity for functionally important sites. researchgate.net

The methodology for using these probes often involves:

Probe Synthesis: Designing and synthesizing a molecule that combines a recognition element (ligand) with a fluorosulfate electrophile and a reporter tag (e.g., an alkyne for click chemistry). stanford.edunih.gov Solid-phase synthesis has been used to create libraries of macrocyclic peptides containing the fluorosulfate group for screening. stanford.edunih.gov

Proteome Labeling: Incubating the probe with a complex proteome, such as a cell lysate. The probe covalently binds to its protein targets. acs.org

Enrichment and Identification: Using the reporter tag to enrich the probe-protein adducts (e.g., via biotin-streptavidin affinity purification). The captured proteins are then identified and quantified using mass spectrometry. acs.orgnih.gov

This approach, sometimes termed "inverse drug discovery," uses drug-like compounds armed with fluorosulfate warheads to identify protein targets directly from the proteome. acs.org The low intrinsic reactivity of the fluorosulfate group makes it an ideal starting point for designing next-generation covalent drugs with high selectivity and minimal off-target effects. stanford.edu The ability to genetically encode fluorosulfate-L-tyrosine (FSY) into proteins in living cells further expands the methodological toolkit, enabling efficient intra- and inter-protein cross-linking to study protein-protein interactions. acs.org

Incorporation of Fluorosulfate as a Latent Sulfate in Peptides and Proteins

The fluorosulfate group can function as a "latent" or protected form of sulfate in biological molecules like peptides and proteins. nih.govnih.govresearchgate.net This approach addresses a significant challenge in studying protein sulfation, a post-translational modification crucial for many biological processes, due to its often heterogeneous nature. nih.gov

Researchers have demonstrated that fluorosulfate can be incorporated into peptides and proteins, where it remains stable under typical physiological conditions. nih.gov The fluorosulfate group can then be efficiently converted into a sulfate group when treated with hydroxamic acid reagents in a process known as "decaging". nih.govnih.govresearchgate.net This conversion happens under mild, physiologically compatible conditions. nih.gov A key advantage of this method is the ability to control the timing and location of sulfation. By using a "photocaged" hydroxamic acid, the conversion can be triggered by light, allowing for precise spatiotemporal control over the activation of functional sulfopeptides. nih.govnih.govresearchgate.net

The amino acid L-fluorosulfotyrosine (fsY) has been successfully incorporated into peptides and proteins through both solid-phase peptide synthesis and as a non-canonical amino acid in living cells. nih.gov The small size of the fluorine atom allows for its efficient integration into protein structures. nih.gov This strategy provides a valuable tool for researchers to investigate the specific roles of sulfation in protein function and cellular signaling. nih.govnih.govresearchgate.net

Table 1: Conversion of Latent Fluorosulfate to Sulfate

Feature Description Reference
Latent Group Fluorosulfate nih.gov
Target Molecules Peptides and Proteins nih.govnih.gov
Activation Reagent Hydroxamic acid nih.govresearchgate.net
Control Mechanism Photocaging of the activator allows for light-controlled activation nih.govnih.gov
Application Spatiotemporal control of protein sulfation to study its biological functions nih.gov

Utilization as a Covalent Electrophile for Protein Labeling in Chemoproteomic Workflows

Arylfluorosulfates have gained prominence as a class of latent electrophiles for the covalent modification of proteins. mdpi.comrsc.org This application is particularly useful in chemoproteomic workflows for identifying and characterizing protein functions and for the development of targeted covalent inhibitors. mdpi.com Covalent ligands typically consist of a recognition element and an electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue on the target protein. mdpi.comrsc.org

The reactivity of the arylfluorosulfate warhead is finely tuned, making it less prone to off-target reactions compared to more aggressive electrophiles. rsc.org They selectively react with context-specific tyrosine, lysine, serine, and histidine residues within protein binding pockets. mdpi.commedchemexpress.com This selectivity is often dictated by the local protein environment, where nearby basic amino acid residues can enhance the nucleophilicity of the target residue. nih.gov

This "templated reactivity" makes arylfluorosulfates excellent tools for "inverse drug discovery," where these compounds are used as probes to identify new protein targets in complex biological systems like whole proteomes. nih.gov The process involves using clickable versions of arylfluorosulfate probes, which, after covalently binding to their target proteins, can be enriched and identified using mass spectrometry. nih.gov This strategy has been successful in identifying targets for which no inhibitors were previously known. nih.govresearchgate.net

Table 2: Arylfluorosulfates in Covalent Protein Labeling

Property Description Reference
Electrophilic Group Arylfluorosulfate mdpi.com
Target Residues Tyrosine, Lysine, Serine, Histidine medchemexpress.com
Reactivity Latent, context-dependent rsc.org
Key Application Chemoproteomic profiling and covalent inhibitor development mdpi.comnih.gov
Advantages High selectivity, low off-target reactivity rsc.org

Late-Stage Functionalization of Complex Molecules for Chemical Probe Development

The development of chemical probes often requires the introduction of specific functional groups, such as radiolabels or reporter tags, onto a complex molecule in the final steps of a synthesis. This process is known as late-stage functionalization. Aryl fluorosulfates are well-suited for this purpose due to the robust and versatile nature of Sulfur [18F]Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov

SuFEx allows for the rapid and efficient introduction of radioactive 18F into aryl fluorosulfate scaffolds under mild conditions. nih.gov This is particularly valuable for the synthesis of positron emission tomography (PET) imaging probes, where the short half-life of 18F necessitates a fast radiolabeling step. nih.govnih.gov The reaction can be performed on a wide range of molecules, including derivatives of naturally occurring compounds and known drugs, demonstrating its broad applicability. nih.gov

The ability to perform this functionalization at a late stage is a significant advantage, as it avoids the need to carry sensitive isotopes through multi-step synthetic sequences. nih.gov This approach has been used to prepare 18F-labeled versions of biologically active fluorosulfates with high molar activity, which is a critical parameter for their use as clinical radiotracers. nih.gov The synthetic strategies for creating these fluorosulfate probes have been refined to allow for high-throughput library synthesis, further expanding their utility in chemical biology and drug discovery. nih.gov

Table 3: Late-Stage Functionalization using Fluorosulfates

Technique Description Key Features Reference
[18F]SuFEx Click Chemistry A method for the late-stage introduction of 18F into molecules. Fast reaction times, mild conditions, high efficiency, applicable to complex molecules. nih.gov
Application Synthesis of PET imaging probes and other chemical probes. Enables the creation of radiolabeled versions of bioactive compounds. nih.govnih.gov
Synthetic Advantage Allows for the functionalization of phenols using sulfuryl fluoride. Protocols are available for both small-scale and library synthesis. nih.gov

Enzymatic Interaction Studies and Derivatization (e.g., Acetylcholinesterase, Glutathione S-Transferase)

While direct studies detailing the interaction of this compound with acetylcholinesterase (AChE) and glutathione S-transferase (GST) are not extensively documented, the reactivity of the closely related aryl fluorosulfates and other sulfonyl fluorides provides a strong basis for their potential use as covalent inhibitors for these enzymes.

Acetylcholinesterase (AChE): AChE is a serine hydrolase that is critical for neurotransmission. researchgate.net It is a well-known target for inhibitors, including organophosphates and sulfonyl fluorides, which act by covalently modifying the active site serine residue. researchgate.netnih.gov Studies have shown that benzenesulfonyl fluoride (BSF) and phenylmethylsulfonyl fluoride (PMSF) can irreversibly inhibit AChE. researchgate.net While not involving this compound directly, research has demonstrated that potassium fluoride can be used to reactivate AChE that has been inhibited by certain organophosphorus compounds, highlighting the interaction of fluoride-containing reagents with the enzyme's active site. nih.gov Given the established reactivity of sulfonyl fluorides with the active site serine of AChE, aryl fluorosulfates represent a class of compounds with the potential for development as selective covalent inhibitors of this enzyme.

Glutathione S-Transferase (GST): GSTs are a family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates. mdpi.com Overexpression of GSTs is often associated with resistance to chemotherapy, making them a target for inhibitor development. mdpi.com The catalytic mechanism of GSTs involves the activation of glutathione, which then attacks the electrophilic substrate. Inhibitors of GSTs can be designed to compete with glutathione or the electrophilic substrate, or to covalently modify the enzyme. The electrophilic nature of aryl fluorosulfates makes them candidate covalent inhibitors for GSTs. By designing an aryl fluorosulfate with a scaffold that directs it to the active site of a specific GST isoform, it is plausible that a covalent reaction with a nucleophilic residue could lead to irreversible inhibition. This approach could be valuable for developing chemical probes to study the function of specific GSTs or as potential therapeutic agents to overcome drug resistance.

Analytical Methodologies for Fluorosulfate Quantification and Detection

Potentiometric Techniques

Potentiometry has emerged as a simple, inexpensive, and rapid method for the determination of fluorosulfate (B1228806) ions in aqueous solutions nih.govacs.org. This technique utilizes ion-selective electrodes (ISEs) to measure the electrical potential difference in a solution, which correlates to the concentration of the target ion.

A significant development in the potentiometric analysis of fluorosulfate is the adaptation of commercially available nitrate-selective electrodes nih.govacs.org. These electrodes, which contain a nitrate ion exchanger within a gelled, organophilic membrane, have been found to be more selective for the fluorosulfate ion than for the nitrate ion itself nih.gov. When the electrode is immersed in a sample solution, an ion exchange process occurs at the membrane, generating a redox potential difference that is governed by the Nikolsky-Eisenman equation nih.govacs.org.

The method is effective for quantifying fluorosulfate in concentrations ranging from 0.0025 mM to 660 mM, operating optimally at an initial sample pH between 5 and 9 nih.govacs.org. The electrode's response to fluorosulfate concentration demonstrates a Nernstian behavior, although it is typically divided into two linear regions. In the higher concentration range of 0.0075 mM to 660 mM, the electrode exhibits a slope of approximately -60.85 mV/decade, which is very close to the theoretical value nih.govacs.org. In the lower concentration range of 0.0025 mM to 0.0075 mM, the slope deviates slightly from the theoretical value nih.govacs.org. The limit of detection (LOD) for this method has been calculated to be as low as 0.0007 mM nih.govacs.org.

Table 1: Performance Characteristics of a Nitrate-Selective Electrode for Fluorosulfate Detection

Parameter Value
Concentration Range 0.0025 mM - 660 mM
Optimal pH Range 5 - 9
Slope (0.0075 - 660 mM) -60.85 mV/decade
Limit of Detection (LOD) 0.0007 mM

This interactive table summarizes the key performance metrics of the potentiometric method for fluorosulfate quantification.

The selectivity of the electrode is a critical parameter, and studies have been conducted to evaluate the interference from various co-existing ions nih.govacs.org. The primary interfering species are halides and certain oxoanions.

Halide Interference: The degree of interference from halide ions is dependent on their molar ratio to the fluorosulfate ion and follows a predictable sequence: F⁻ < Cl⁻ < Br⁻ ≪ I⁻ nih.govacs.org. Iodide presents the most significant interference, affecting measurements even when its concentration is only twice that of the fluorosulfate ion nih.govacs.org. In contrast, bromide interference becomes notable when its concentration is 20 to 100 times that of fluorosulfate nih.govacs.org. Fortunately, interference from halides like chloride, bromide, and iodide can be effectively eliminated by the addition of silver sulfate (B86663) to the sample, which precipitates the interfering halide ions nih.govacs.org.

Oxoanion and Other Ion Interference:

Sulfate (SO₄²⁻): A significant advantage of this potentiometric method is its immunity to interference from sulfate ions, which is a common issue in other analytical techniques like ion chromatography nih.govacs.org.

Bicarbonate (HCO₃⁻): Interference from bicarbonate can be removed by pretreating the sample with sulfuric acid nih.govacs.org.

Phosphate (PO₄³⁻) and Pyrophosphate (P₂O₇⁴⁻): These interfering ions can be mitigated by the addition of magnesium sulfate nih.govacs.org.

Table 2: Summary of Interfering Ions and Mitigation Strategies

Interfering Ion Interference Level Mitigation Strategy
Iodide (I⁻) High ([I⁻] > 2x [FSO₃⁻]) Addition of Silver Sulfate
Bromide (Br⁻) Moderate ([Br⁻] > 20-100x [FSO₃⁻]) Addition of Silver Sulfate
Chloride (Cl⁻) Low Addition of Silver Sulfate
Fluoride (B91410) (F⁻) Very Low None typically required
Bicarbonate (HCO₃⁻) Variable Pretreatment with H₂SO₄
Phosphate/Pyrophosphate Variable Addition of MgSO₄

This interactive table outlines the common interfering ions in the potentiometric analysis of fluorosulfate and the methods to eliminate their effects.

The reliability of the potentiometric method has been validated in practical applications, such as monitoring the progress of chemical reactions nih.govacs.org. One key example is its use in quantifying the yield of fluorosulfate during the base hydrolysis of sulfuryl fluoride (SO₂F₂). The method accurately measures the production of FSO₃⁻ relative to fluoride (F⁻), confirming its suitability for tracking reaction kinetics and determining product yields in a laboratory setting nih.gov. This validation demonstrates that the developed method is not only selective and sensitive but also robust enough for practical use in chemical analysis nih.gov.

Chromatographic Methods

Chromatographic techniques, particularly ion chromatography, are widely used for the separation and quantification of various anions in solution ijeast.com.

Ion chromatography is a powerful tool for anion analysis and can be applied to the determination of fluorosulfate. In IC, a sample is injected into a system where it is passed through an ion-exchange column. The different ions in the sample interact with the stationary phase of the column to varying degrees, leading to their separation. They are then detected, typically by conductivity aqw.com.au.

However, the application of IC for fluorosulfate analysis has notable limitations. A primary issue is interference from other anions, particularly sulfate (SO₄²⁻) nih.govacs.org. Due to their similar chemical properties, separating fluorosulfate from high concentrations of sulfate can be challenging, leading to co-elution and inaccurate quantification. This is a significant drawback compared to the potentiometric method, where sulfate does not interfere nih.govacs.org. Furthermore, samples with high salinity or complex matrices can present challenges for IC analysis, often requiring significant dilution, which may lower the analyte concentration below the detection limit aqw.com.au.

Spectroscopic Quantification Methods

Spectroscopic methods, often coupled with chromatographic separation, provide powerful means for the quantification of fluorosulfate-containing compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to monitor reactions involving fluorosulfate-containing species nih.gov. This method allows for the detection and characterization of reaction intermediates and products with high sensitivity and specificity nih.gov. For instance, LC-MS has been used to monitor the reaction of fluorosulfate substrates, confirming the presence of specific adducts and intermediates, thereby elucidating reaction mechanisms nih.gov. High-performance liquid chromatography (HPLC) is also employed to quantify the stability and degradation of aryl fluorosulfates over time in various media nih.gov.

Q & A

Q. What are the established methods for synthesizing potassium fluorosulfate (KSO₃F) in laboratory settings?

this compound is typically synthesized by reacting potassium fluoride (KF) or potassium hydroxide (KOH) with fluorosulfuric acid (HSO₃F) under controlled conditions. The reaction requires anhydrous environments to prevent hydrolysis. Purification involves vacuum distillation or recrystallization from non-aqueous solvents like sulfuryl chloride (SO₂Cl₂). Structural validation via X-ray diffraction (XRD) is critical to confirm phase purity, as impurities from side reactions (e.g., sulfate formation) are common .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy identify S–O and S–F bond vibrations (e.g., ν(S–O) at ~1200–1400 cm⁻¹, ν(S–F) at ~700–800 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and lattice parameters. Challenges arise due to hygroscopicity, necessitating inert-atmosphere sample handling .
  • Mass Spectrometry (MS) : Validates molecular weight and decomposition pathways in gas-phase studies .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

this compound is corrosive and reacts violently with water. Handling requires:

  • Dry Environments : Use gloveboxes or Schlenk lines under nitrogen/argon.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields.
  • Storage : Sealed containers with desiccants, away from moisture or bases .

Advanced Research Questions

Q. How does this compound participate in SuFEx (Sulfur Fluoride Exchange) chemistry for bioconjugation or drug design?

Fluorosulfate groups act as electrophilic warheads, covalently targeting nucleophilic residues (e.g., tyrosine, lysine) in proteins. For example:

  • Covalent PROTACs : Fluorosulfate-modified probes (e.g., FS-ARV-825) engage histidine residues in cereblon (CRBN), enabling targeted protein degradation. Validation involves intact mass spectrometry (MS) and MS/MS peptide mapping to confirm modification sites .
  • Selectivity Optimization : Reactivity depends on local protein microenvironments; adjacent basic residues (e.g., arginine) lower phenolic pKa, enhancing tyrosine engagement .

Q. What experimental approaches are used to study the hydrolysis kinetics of this compound?

Decomposition follows pseudo-first-order kinetics under acidic/basic conditions:

  • Rate Law Determination : Monitor fluorosulfate depletion via ion chromatography or pH-stat titration. Rate constants (kobsk_{\text{obs}}) are pH-dependent, with proton (H+H^+) and hydroxide (OHOH^-) attacks dominating at extremes .
  • Solvent Effects : Use buffered aqueous systems or aprotic solvents (e.g., acetonitrile) to isolate hydrolysis pathways .

Q. How can computational modeling predict the reactivity of fluorosulfate derivatives in complex biological systems?

  • Density Functional Theory (DFT) : Calculates transition-state energies for fluorosulfate-protein interactions, identifying reactive residues (e.g., lysine vs. tyrosine selectivity) .
  • Molecular Dynamics (MD) : Simulates binding poses and solvent accessibility in protein active sites .

Q. What challenges arise in resolving the crystal structures of this compound and related compounds?

Structural studies face:

  • Hygroscopicity : Rapid moisture absorption degrades crystals. Solutions include synchrotron XRD with cryo-cooling.
  • Disorder : Anion rotational disorder in lattices complicates refinement. Neutron diffraction or low-temperature studies improve resolution .

Q. How do fluorosulfate-based probes compare to sulfonyl fluorides in stability and reactivity for covalent labeling?

Fluorosulfates exhibit:

  • Lower Reactivity : Longer half-lives in biological media (e.g., plasma), reducing off-target effects.
  • Improved Metabolic Stability : Resistance to esterase-mediated hydrolysis compared to sulfonyl fluorides.
  • Conformational Sensitivity : Subtle steric changes (e.g., oxygen addition) alter binding poses and residue selectivity .

Methodological Considerations

Q. What analytical methods are suitable for detecting trace fluorosulfate in environmental or biological samples?

  • Potentiometric Titration : Silver sulfate electrodes detect fluorosulfate at sub-ppm levels .
  • Ion Chromatography (IC) : Paired with conductivity detection for aqueous matrices.
  • Liquid Chromatography-MS (LC-MS) : Quantifies fluorosulfate-protein adducts in proteomic studies .

Q. How can researchers address discrepancies in fluorosulfate reactivity across experimental systems?

Contradictions often stem from microenvironmental factors (pH, solvation, adjacent residues). Mitigation strategies:

  • Control Experiments : Compare reactivity in buffered vs. unbuffered systems.
  • Site-Directed Mutagenesis : Validate residue-specific interactions in protein engineering studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.